molecular formula C6H12ClNO2 B1148033 trans-2-(Aminomethyl)cyclopropanecarboxylic acid methyl ester hydrochloride CAS No. 132592-84-8

trans-2-(Aminomethyl)cyclopropanecarboxylic acid methyl ester hydrochloride

Cat. No. B1148033
M. Wt: 165.61798
InChI Key:
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Description

Trans-2-(Aminomethyl)cyclopropanecarboxylic acid methyl ester hydrochloride is a compound of interest in organic chemistry, particularly in the study of cyclopropane-containing molecules. Its structural complexity and chemical behavior offer significant insights into stereochemical and reactivity patterns of similar compounds.

Synthesis Analysis

  • The synthesis of related cyclopropane derivatives often involves reactions like ring opening or esterification. For example, Boztaş et al. (2019) described the synthesis of bromophenol derivatives with a cyclopropyl moiety through ring opening and esterification reactions, demonstrating the methodologies applicable to similar compounds (Boztaş et al., 2019).

Molecular Structure Analysis

  • Understanding the molecular structure of cyclopropane derivatives is crucial for predicting their reactivity and interactions. Artamonov et al. (2010) developed an efficient synthesis method for trans-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, where an X-ray study confirmed the trans-stereochemistry around the cyclopropane ring, highlighting the importance of stereochemistry in such compounds (Artamonov et al., 2010).

Chemical Reactions and Properties

  • Cyclopropane-containing compounds can undergo various reactions, including ring-opening and stereochemical transformations. Kovalenko and Kulinkovich (2011) discussed the resolution of a similar cyclopropanecarboxylic acid and its transformation into different esters, showcasing the reactivity patterns of these molecules (Kovalenko & Kulinkovich, 2011).

Physical Properties Analysis

  • The physical properties of cyclopropane derivatives are influenced by their molecular structure. Research such as that conducted by Dziwiński et al. (2017) on cyclohexane dicarboxylic acid esters offers insights into the physical characteristics of similar cyclopropane compounds, emphasizing their importance in applications like plasticizers (Dziwiński et al., 2017).

Chemical Properties Analysis

  • The chemical properties of cyclopropane derivatives like trans-2-(Aminomethyl)cyclopropanecarboxylic acid methyl ester hydrochloride can be complex. Studies such as those by Hugentobler and Rebolledo (2014) on the bacterial hydrolysis of amido esters derived from trans-cyclopropane-1,2-dicarboxylic acid provide valuable insights into the enzymatic interactions and chemical behavior of cyclopropane derivatives (Hugentobler & Rebolledo, 2014).

properties

IUPAC Name

methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-4(5)3-7;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMAQOHBCUYYNU-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride

CAS RN

132592-84-8
Record name rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride
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